N-[4-(difluoromethoxy)-3-methoxyphenyl]-2-{[4-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide
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Overview
Description
N~1~-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-2-{[4-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE is a synthetic organic compound that features both difluoromethoxy and trifluoromethyl groups. These fluorinated groups are known for their significant impact on the chemical and physical properties of the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-2-{[4-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE typically involves multiple steps, starting with the preparation of the difluoromethoxy and trifluoromethyl intermediates. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and condensation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethyl sulfoxide or tetrahydrofuran .
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques like chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N~1~-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-2-{[4-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated positions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N~1~-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-2-{[4-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with specific chemical and physical properties
Mechanism of Action
The mechanism of action of N1-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-2-{[4-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated groups enhance the compound’s binding affinity and stability, making it effective in modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N~1~-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-2-{[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE
- N~1~-[4-(TRIFLUOROMETHOXY)-3-METHOXYPHENYL]-2-{[4-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE
Uniqueness
N~1~-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-2-{[4-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE is unique due to the presence of both difluoromethoxy and trifluoromethyl groups, which impart distinct chemical and physical properties. These properties include increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets .
Properties
Molecular Formula |
C15H12F5N3O3S |
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Molecular Weight |
409.3 g/mol |
IUPAC Name |
N-[4-(difluoromethoxy)-3-methoxyphenyl]-2-[4-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C15H12F5N3O3S/c1-25-10-6-8(2-3-9(10)26-13(16)17)22-12(24)7-27-14-21-5-4-11(23-14)15(18,19)20/h2-6,13H,7H2,1H3,(H,22,24) |
InChI Key |
LHTCVKKHWSBSIH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)CSC2=NC=CC(=N2)C(F)(F)F)OC(F)F |
Origin of Product |
United States |
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